molecular formula C11H12O3 B101866 Methyl 3-Hydroxy-2-methylene-3-phenylpropionate CAS No. 18020-59-2

Methyl 3-Hydroxy-2-methylene-3-phenylpropionate

Cat. No. B101866
Key on ui cas rn: 18020-59-2
M. Wt: 192.21 g/mol
InChI Key: VZGOKIHNKHAORQ-UHFFFAOYSA-N
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Patent
US07091354B2

Procedure details

Diazabicyclo[2.2.2]octane (5.2 g, 0.046 mol, 0.15 eq) was added to a mixture of benzaldehyde (31.5 mL, 0.309 mol, 1 eq) and methyl acrylate (42 mL, 0.464 mol, 1.5 eq). The reaction mixture was then allowed to stir at room temperature for 7 days. The reaction mixture was purified by column chromatography (eluent: hexane/ethyl acetate=95:5) to give the desired product as colorless oil (42 g, 77%). Rf 0.5 (hexane/ethyl acetate=7:3). 1H NMR δ (DMSO-d6) 3.6 (s, 3H), 5.43 (m, 1H), 5.73 (m, 1H), 5.98 (s, 1H), 6.19 (s, 1H), 7.29 (m, 5H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
31.5 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
N12CCC(CC1)CN2.[CH:9](=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:17]([O:21][CH3:22])(=[O:20])[CH:18]=[CH2:19]>>[OH:16][CH:9]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:18](=[CH2:19])[C:17]([O:21][CH3:22])=[O:20]

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
N12NCC(CC1)CC2
Name
Quantity
31.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
42 mL
Type
reactant
Smiles
C(C=C)(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 7 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by column chromatography (eluent: hexane/ethyl acetate=95:5)

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
product
Smiles
OC(C(C(=O)OC)=C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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